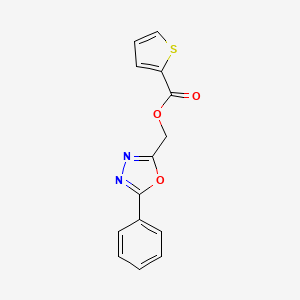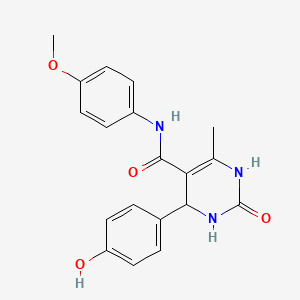![molecular formula C19H25N3O2 B5142419 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5142419.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) developed by AstraZeneca. It is a potential treatment for estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases.
Mecanismo De Acción
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in the expression of estrogen-responsive genes, which are often overexpressed in breast cancer cells. By downregulating the estrogen receptor, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide effectively blocks the growth and proliferation of estrogen receptor-positive breast cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have other physiological effects. For example, it has been shown to decrease bone resorption and increase bone density in preclinical models. This suggests that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide may have potential as a treatment for osteoporosis, a condition characterized by low bone density and increased risk of fractures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of the estrogen receptor in breast cancer and other estrogen-responsive tissues. However, one limitation of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide is its relatively short half-life, which may make it difficult to achieve sustained inhibition of the estrogen receptor in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide. One area of interest is the development of combination therapies that include N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide and other targeted therapies for breast cancer. Another potential direction is the use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in the treatment of other estrogen-responsive cancers, such as endometrial and ovarian cancer. Finally, there is interest in further exploring the potential use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide as a treatment for osteoporosis and other bone-related conditions.
Métodos De Síntesis
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide was synthesized using a multi-step process. The first step involved the preparation of 2-(1-azocanyl)-3-pyridinyl)methanol. This was achieved by the reaction of 2-pyridinemethanol with 1-bromo-2-chloroethane in the presence of potassium carbonate. The resulting product was then reacted with 2-methyl-3-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide.
Aplicaciones Científicas De Investigación
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been extensively studied for its potential use in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in preclinical models of breast cancer, including those resistant to other forms of hormonal therapy. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have minimal effects on the endometrium, making it a potentially safer treatment option for breast cancer patients.
Propiedades
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-17(9-13-24-15)19(23)21-14-16-8-7-10-20-18(16)22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJXAQPEPRETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)
![10-benzoyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5142365.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142367.png)

![3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5142380.png)
![2-(4-methylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5142384.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5142396.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![1-(2-phenylethyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5142436.png)
![[1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5142443.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)